Benziodarone

Description

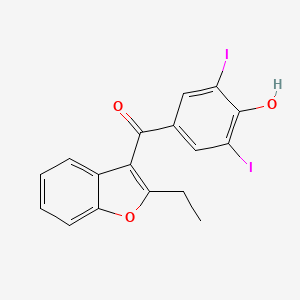

Structure

3D Structure

Propriétés

IUPAC Name |

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCHIEJNWPNBDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12I2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046134 |

Source

|

| Record name | Benziodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68-90-6 |

Source

|

| Record name | Benziodarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benziodarone [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benziodarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIODARONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benziodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benziodarone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIODARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CL65GTYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Benziodarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benziodarone, a molecule known for its past use as a cardiovascular agent, continues to be of interest in medicinal chemistry due to its core benzofuran (B130515) structure.[1] This document provides an in-depth technical guide to the synthesis of this compound, detailing the chemical pathways, experimental protocols, and quantitative data. The synthesis is centered around the construction of a 2-ethyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran framework. Key reaction steps involve the formation of the 2-ethylbenzofuran (B194445) core, followed by Friedel-Crafts acylation, demethylation (if a protected phenol (B47542) is used), and finally, iodination of the phenolic ring. This guide consolidates information from various sources to present a coherent and practical overview for researchers in drug discovery and development.

Introduction

This compound, with the chemical name (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone, is a benzofuran derivative that has been investigated for its pharmacological properties.[1][2] The synthesis of this compound and its analogues involves a multi-step process that requires careful control of reaction conditions to achieve desired yields and purity. This guide will focus on a common and logical synthetic approach, breaking down each stage of the process.

Overview of the Synthetic Pathway

The synthesis of this compound can be conceptually divided into two main parts: the synthesis of the 2-ethylbenzofuran core and the subsequent acylation and functionalization to yield the final product. A plausible and widely applicable pathway is outlined below.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Benziodarone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of Benziodarone, a benzofuran (B130515) derivative with known uricosuric and vasodilatory effects. This document details its chemical identifiers, physicochemical properties, and structural information. It further elucidates the methodologies for its synthesis and analysis, based on established protocols for analogous compounds. The guide also explores the molecular mechanisms of action, including its interaction with transthyretin and its role as a uricosuric agent. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Chemical Identity and Structure

This compound is a synthetic benzofuran derivative. Its chemical structure consists of a 2-ethylbenzofuran (B194445) core linked to a 4-hydroxy-3,5-diiodophenyl group via a ketone bridge.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone[1] |

| CAS Number | 68-90-6 |

| Molecular Formula | C₁₇H₁₂I₂O₃[1] |

| Molecular Weight | 518.09 g/mol |

| InChI | InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3[1] |

| InChIKey | CZCHIEJNWPNBDE-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I[1] |

| Synonyms | Amplivix, Cardivix, Dilafurane, L-2329, (2-Ethyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 167 °C | |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly) | |

| Water Solubility | 5.881 mg/L (at 20 °C) | |

| logP (predicted) | 5.6 | [1] |

| Density (estimate) | 1.9173 g/cm³ | |

| Appearance | Beige solid |

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound, adapted from the synthesis of structurally related benzofuran derivatives.[2] This multi-step synthesis involves the formation of a 2-ethylbenzofuran intermediate, followed by Friedel-Crafts acylation and subsequent iodination.

Workflow for the Synthesis of this compound

Caption: General Synthetic Workflow for this compound.

Step 1: Synthesis of 2-Acetyl-1-benzofuran

-

Salicylaldehyde is reacted with chloroacetone in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).

-

The reaction mixture is refluxed until completion, monitored by Thin Layer Chromatography (TLC).

-

The product, 2-acetyl-1-benzofuran, is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-Ethyl-1-benzofuran

-

2-Acetyl-1-benzofuran undergoes a Wolff-Kishner reduction.

-

The ketone is reacted with hydrazine hydrate in a high-boiling point solvent (e.g., diethylene glycol) with a strong base (e.g., potassium hydroxide).

-

The reaction mixture is heated to a high temperature to facilitate the reduction of the acetyl group to an ethyl group, yielding 2-ethyl-1-benzofuran.

Step 3: Friedel-Crafts Acylation

-

2-Ethyl-1-benzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or tin tetrachloride) in an inert solvent (e.g., dichloromethane (B109758) or carbon disulfide).

-

The reaction is typically carried out at a low temperature and then allowed to warm to room temperature.

-

The resulting product is 2-ethyl-3-(4-methoxybenzoyl)-1-benzofuran.

Step 4: Demethylation

-

The methoxy (B1213986) group of 2-ethyl-3-(4-methoxybenzoyl)-1-benzofuran is deprotected to a hydroxyl group using a demethylating agent such as boron tribromide (BBr₃) in an inert solvent.

-

This step yields 2-ethyl-3-(4-hydroxybenzoyl)-1-benzofuran, also known as Benzarone (B1666192).

Step 5: Iodination

-

The final step involves the iodination of the phenolic ring of Benzarone.

-

Benzarone is dissolved in a basic solution (e.g., aqueous sodium hydroxide) and treated with a solution of iodine and potassium iodide.

-

The reaction is typically performed at a controlled temperature to achieve di-iodination at the ortho positions to the hydroxyl group, yielding this compound.

-

The product is then precipitated by acidification and purified by recrystallization.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

Table 3: Analytical Methods for this compound Characterization

| Technique | Protocol Overview |

| High-Performance Liquid Chromatography (HPLC) | An isocratic reversed-phase HPLC method can be employed. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like formic or phosphoric acid. Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ) in ppm and coupling constants (J) in Hz are used to confirm the molecular structure.[3] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) can be used to determine the exact mass of the molecule and confirm its elemental composition.[3] |

| X-ray Crystallography | Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of this compound, including bond lengths, bond angles, and crystal packing information. |

Mechanism of Action

This compound exhibits multiple pharmacological effects, primarily as a uricosuric agent and a transthyretin stabilizer. Its vasodilatory properties are less well-characterized but are thought to be similar to other benzofuran derivatives.

Uricosuric Action

This compound is known to be a uricosuric agent, meaning it increases the excretion of uric acid in the urine.[4] This action is particularly relevant in the treatment of gout. The mechanism is believed to be analogous to that of Benzbromarone, which involves the inhibition of uric acid reabsorption in the renal tubules.[5]

Proposed Uricosuric Signaling Pathway of this compound

References

- 1. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of benzarone on the oxygen consumption and the mechanical activity of vascular smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The amiodarone derivative 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran (KB130015) opens large-conductance Ca2+-activated K+ channels and relaxes vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drugs acting directly on vascular smooth muscle: Circulatory actions and secondary effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide-induced biphasic mechanism of vascular relaxation via dephosphorylation of CPI-17 and MYPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Benziodarone as a Transthyretin Stabilizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils. A key therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers. This technical guide provides an in-depth overview of benziodarone, a clinically used uricosuric agent, and its analogues as potent kinetic stabilizers of transthyretin. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Introduction to Transthyretin Amyloidosis and Kinetic Stabilization

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver, responsible for transporting thyroxine and retinol-binding protein. In TTR amyloidosis (ATTR), mutations or age-related factors can destabilize the TTR tetramer, leading to its dissociation into monomers. These monomers can misfold and aggregate into insoluble amyloid fibrils that deposit in various organs, including the nerves, heart, and gastrointestinal tract, causing progressive organ dysfunction.[1][2]

The dissociation of the TTR tetramer is the rate-limiting step in amyloid fibril formation.[2] Therefore, a prominent therapeutic approach is to stabilize the native tetrameric conformation of TTR using small molecule kinetic stabilizers.[1][2] These stabilizers bind to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer, strengthening the interactions between the subunits and inhibiting tetramer dissociation.[1][3] Tafamidis is a well-established TTR stabilizer approved for the treatment of ATTR cardiomyopathy and polyneuropathy.[1][4][5] However, the search for more potent and selective stabilizers continues.

This compound: A Repurposed Drug for TTR Stabilization

This compound, a drug historically used for the treatment of gout due to its uricosuric properties, has been identified as a potent TTR stabilizer.[5][6] Research has shown that this compound and its metabolite, 6-hydroxythis compound, effectively inhibit TTR amyloidogenesis.[6] This has led to the exploration of this compound and its analogues as potential therapeutics for TTR amyloidosis.

Mechanism of Action

This compound and its analogues act as kinetic stabilizers by binding to the thyroxine-binding pockets of the TTR tetramer.[4][6] X-ray crystallography studies have revealed the specific binding mode: the halogenated hydroxyphenyl ring of this compound is positioned at the entrance of the thyroxine-binding channel, while the benzofuran (B130515) ring is located in the inner part of the channel.[4][6] This binding mimics the interaction of the natural ligand, thyroxine, and introduces stabilizing interactions, including hydrogen bonds, with residues within the binding pocket, thereby preventing the tetramer from dissociating into monomers.[3]

Quantitative Data on this compound and Analogues

The efficacy of TTR stabilizers is quantified through various metrics, including their ability to inhibit fibril formation (IC50) and their binding potency and selectivity in plasma (EC50 and TTR occupancy). The following tables summarize the available quantitative data for this compound and some of its more potent analogues in comparison to the approved drug, tafamidis.

Table 1: Inhibitory Activity against V30M-TTR Aggregation

| Compound | IC50 (µM) |

| Tafamidis (1) | ~5 |

| This compound (3) | ~5 |

| Analogue 4 | ~5 |

| Analogue 5 | ~5 |

| Analogue 6 | ~5 |

| Analogue 7 | ~5 |

| Analogue 8 | ~5 |

Note: The best achievable IC50 value under the described experimental conditions is 5 µM.[1]

Table 2: Selective Binding to Wild-Type TTR in Human Plasma

| Compound | EC50 (µM) |

| Tafamidis (1) | >10 |

| This compound (3) | 7.5 |

| Analogue 4 | 4.4 |

| Analogue 5 | 4.6 |

| Analogue 6 | 3.8 |

| Analogue 7 | 4.3 |

| Analogue 8 | 3.9 |

Table 3: TTR Occupancy in Human Plasma at 10 µM Compound Concentration

| Compound | TTR Occupancy (%) |

| Tafamidis (1) | <50 |

| This compound (3) | <50 |

| Analogue 4 | >80 |

| Analogue 5 | >80 |

| Analogue 6 | >80 |

| Analogue 7 | >80 |

| Analogue 8 | >80 |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound and its analogues as TTR stabilizers.

TTR Amyloid Fibril Formation Assay (Thioflavin-T Fluorescence)

This assay is used to monitor the inhibitory activity of compounds against TTR aggregation in real-time.

Principle: Thioflavin-T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The increase in fluorescence intensity is directly proportional to the extent of fibril formation.

Protocol:

-

Protein Preparation: Recombinant V30M-TTR is expressed and purified. The V30M variant is commonly used as it is the most frequent mutation in familial amyloid polyneuropathy.[4]

-

Reaction Mixture:

-

Prepare a solution of V30M-TTR at a final concentration of 10 µM (tetramer concentration) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM KCl, 1 mM EDTA, pH 7.0).

-

Add the test compound (this compound or its analogues) from a stock solution (e.g., in DMSO) to the TTR solution to achieve the desired final concentration (e.g., 20 µM). A control with DMSO alone should be included.

-

Add Thioflavin-T to the mixture at a final concentration of 10 µM.

-

-

Induction of Aggregation: Induce amyloid aggregation by a pH jump. This is typically achieved by adding a small volume of an acidic solution (e.g., 1 M acetate (B1210297) buffer, pH 4.0) to lower the pH of the reaction mixture to an amyloidogenic pH (e.g., pH 4.7).[1][4]

-

Monitoring: Immediately after acidification, monitor the ThT fluorescence intensity over time using a fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 485 nm. Measurements are typically taken at regular intervals (e.g., every 5 minutes) for a duration sufficient to observe the full aggregation curve (e.g., 72 hours).

-

Data Analysis: Plot the fluorescence intensity against time. The inhibitory activity of the compound is determined by comparing the aggregation curve in the presence of the compound to the control. The half-maximal inhibitory concentration (IC50) can be calculated by measuring the inhibition at various compound concentrations.[1][4]

Ex Vivo Competitive Binding Assay in Human Plasma

This assay assesses the ability of a compound to selectively bind to TTR in the complex environment of human plasma.

Principle: A fluorogenic probe that covalently binds to the thyroxine-binding site of TTR is used. When a test compound (kinetic stabilizer) occupies the binding site, it prevents the probe from binding, thus inhibiting the increase in fluorescence.

Protocol:

-

Materials:

-

Human plasma.

-

Fluorogenic probe that specifically binds to the TTR thyroxine-binding site.

-

Test compounds (this compound, analogues, and controls like tafamidis).

-

-

Reaction Mixture:

-

In a microplate well, mix human plasma with the test compound at various concentrations.

-

Add the fluorogenic probe to the mixture.

-

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Fluorescence Measurement: Monitor the time-dependent increase in fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths for the specific probe.

-

Data Analysis: The potency of the compound for selective binding to TTR in plasma is determined by its ability to inhibit the fluorescence increase compared to a control without the compound. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[4]

X-ray Crystallography for Binding Mode Analysis

This technique provides high-resolution structural information on how the compound binds to the TTR protein.

Protocol:

-

Protein Crystallization:

-

Purified TTR (e.g., V30M-TTR) is concentrated to a high concentration (e.g., 10 mg/mL).

-

The TTR is co-crystallized with the test compound by mixing the protein with a molar excess of the compound.

-

Crystallization is typically achieved using the sitting-drop vapor-diffusion method at a controlled temperature (e.g., 20°C). The crystallization solution contains a precipitant (e.g., polyethylene (B3416737) glycol) and a buffer.

-

-

Data Collection:

-

Crystals are harvested and cryo-protected before being exposed to an X-ray beam at a synchrotron source.

-

X-ray diffraction data is collected.

-

-

Structure Determination and Refinement:

-

The collected diffraction data is processed to determine the electron density map.

-

The structure of the TTR-compound complex is solved by molecular replacement using a known TTR structure as a model.

-

The model is refined to fit the experimental data, and the electron density for the bound compound is clearly visualized to determine its binding orientation and interactions with the protein residues.[1][4]

-

Visualizations

TTR Amyloidogenesis and Inhibition by this compound

Caption: Mechanism of TTR amyloidogenesis and its inhibition by this compound.

Experimental Workflow for TTR Stabilizer Evaluation

Caption: Workflow for the evaluation of this compound analogues as TTR stabilizers.

Logical Relationship of this compound Analogues' Efficacy

Caption: Relationship between the this compound scaffold and the properties of superior analogues.

Conclusion

This compound and its analogues represent a promising class of TTR kinetic stabilizers. Their ability to potently inhibit TTR aggregation, coupled with their high selectivity for TTR in human plasma, underscores their therapeutic potential for the treatment of transthyretin amyloidosis. The development of novel analogues with enhanced properties highlights the value of drug repurposing and structure-based drug design in the quest for more effective treatments for this debilitating disease. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound class.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing Benzbromarone for Familial Amyloid Polyneuropathy: A New Transthyretin Tetramer Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Snapshot of the Most Recent Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and 6-hydroxythis compound are potent and selective inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Benziodarone: A Technical Guide for Gout and Hyperuricemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benziodarone is a potent uricosuric agent that has demonstrated significant efficacy in the management of gout and hyperuricemia. By primarily targeting the renal urate transporter 1 (URAT1), this compound effectively inhibits the reabsorption of uric acid in the proximal tubules, leading to a substantial reduction in serum uric acid levels. Evidence also suggests a potential secondary mechanism involving the inhibition of xanthine (B1682287) oxidase, which would classify it as both a uricosuric and a uricostatic agent. This dual action makes this compound a compelling subject for further research and development in the treatment of hyperuricemia-related disorders. This technical guide provides a comprehensive overview of the current research on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Gout is a debilitating form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, a direct consequence of chronic hyperuricemia. Hyperuricemia, defined as elevated serum uric acid levels, results from an imbalance between uric acid production and excretion. This compound, a benzofuran (B130515) derivative, has been investigated for its potent hypouricemic effects. This document serves as an in-depth technical resource for researchers and drug development professionals, summarizing the key scientific and clinical data on this compound and its closely related analogue, benzbromarone (B1666195). Due to the limited availability of extensive clinical data solely on this compound, and the structural and functional similarities between the two molecules (benzbromarone is a derivative of this compound where iodine is replaced by bromine), data from benzbromarone studies are included as a relevant surrogate. This assumption is made to provide a more comprehensive overview of the potential of this class of compounds.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of uric acid reabsorption in the kidneys.[1] This is achieved through the competitive inhibition of the urate transporter 1 (URAT1), a key protein located on the apical membrane of proximal tubule cells responsible for the majority of uric acid reabsorption from the glomerular filtrate. By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid concentrations.[2][3]

Some studies also suggest that this compound may possess a secondary, uricostatic effect by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) and xanthine to uric acid.[2] This dual mechanism of action, if conclusively proven, would differentiate this compound from purely uricosuric or uricostatic agents, potentially offering a more comprehensive approach to managing hyperuricemia.

Quantitative Data on Efficacy

The following tables summarize the quantitative data from clinical studies on this compound and benzbromarone in the treatment of gout and hyperuricemia.

Table 1: Efficacy of this compound in Hyperuricemia and Gout

| Study Population | Dosage | Duration | Baseline Serum Uric Acid (sUA) | Post-Treatment sUA / % Reduction | Reference |

| Normouricemic and hyperuricemic subjects, gouty arthritis patients | 2 tablets/day | 3 days | Not specified | Up to 80% reduction from baseline | [2] |

| Long-term treatment | 1 tablet/day or 1 tablet twice a week | Long-term | Not specified | Maintained reduction | [2] |

Table 2: Efficacy of Benzbromarone in Hyperuricemia and Gout (as a surrogate for this compound)

| Study Population | Dosage | Duration | Baseline sUA (mg/dL) | Post-Treatment sUA (mg/dL) | % sUA Reduction | Comparison | Reference |

| Hyperuricemic patients with normal renal function | 100 mg/day | 4 weeks | 9.53 ± 1.48 | 4.05 ± 0.87 | ~57.5% | Superior to allopurinol (B61711) 300 mg/day (sUA reduced to 5.52 ± 0.83 mg/dL) | [4] |

| Gout patients with renal uric acid underexcretion | 25 mg/day | 12 weeks | 8.59 ± 0.70 | 5.81 ± 1.19 | 32.0% | Superior to febuxostat (B1672324) 20 mg/day (sUA reduced to 6.39 ± 0.94 mg/dL) | [5] |

| Healthy subjects | 100 mg/day | 14 days | Not specified | 1.7 | Not specified | More effective than 50 mg/day (sUA reduced to 3.4 mg/100 ml) | [6] |

| Gout patients | 100 mg/day | Not specified | Not specified | Not specified | Greater hypouricemic effect than allopurinol 300 mg/day or probenecid (B1678239) 1000 mg/day | [7] | |

| Gout patients with combined-type hyperuricemia | 25 mg/day (add-on to febuxostat 20 mg/day) | 12 weeks | Not specified | Not specified | 75.5% of patients achieved sUA target (<360 µmol/L) | Superior to febuxostat monotherapy (47.7% achieved target) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on uric acid transport and production.

In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the human urate transporter 1 (hURAT1).

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for hURAT1-mediated uric acid uptake.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably transfected with hURAT1 (HEK293-hURAT1).

-

Wild-type HEK293 cells (for control).

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

[¹⁴C]-labeled uric acid.

-

Unlabeled uric acid.

-

This compound (or other test compounds).

-

Scintillation fluid.

-

24-well cell culture plates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Culture HEK293-hURAT1 and wild-type HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 24-well plates and grow to confluence.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

-

Prepare the uptake buffer by dissolving [¹⁴C]-uric acid and unlabeled uric acid in HBSS to a final concentration of 100 µM.

-

-

Uptake Assay:

-

Wash the cell monolayers twice with pre-warmed HBSS.

-

Add 200 µL of HBSS containing the various concentrations of this compound or vehicle control to each well.

-

Pre-incubate the plates for 15 minutes at 37°C.

-

Initiate the uptake by adding 200 µL of the pre-warmed uptake buffer to each well.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold HBSS.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials.

-

Add 4 mL of scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the radioactivity measured in wild-type HEK293 cells (background) from the values obtained in HEK293-hURAT1 cells.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Assessment of Uricosuric Activity in a Rodent Model

This protocol outlines a method to evaluate the uricosuric effect of this compound in a rat or mouse model of hyperuricemia.

Objective: To measure the effect of this compound on serum uric acid levels and urinary uric acid excretion in vivo.

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

Potassium oxonate (uricase inhibitor to induce hyperuricemia).

-

This compound.

-

Vehicle (e.g., 0.5% carboxymethylcellulose).

-

Metabolic cages for urine collection.

-

Blood collection supplies (e.g., heparinized capillary tubes).

-

Kits for measuring uric acid and creatinine (B1669602) in serum and urine.

Procedure:

-

Animal Acclimatization and Hyperuricemia Induction:

-

Acclimatize animals for at least one week with free access to food and water.

-

Induce hyperuricemia by intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) 1 hour before the administration of the test compound.

-

-

Drug Administration:

-

Divide the animals into groups: vehicle control, this compound-treated (at various doses), and a positive control (e.g., allopurinol).

-

Administer this compound or vehicle orally by gavage.

-

-

Sample Collection:

-

Place the animals in metabolic cages immediately after drug administration for 24-hour urine collection.

-

Collect blood samples via retro-orbital or tail vein bleeding at specific time points (e.g., 0, 2, 4, 8, and 24 hours) after drug administration.

-

-

Biochemical Analysis:

-

Centrifuge the blood samples to obtain serum.

-

Measure the concentrations of uric acid and creatinine in the serum and urine samples using commercially available kits.

-

-

Data Analysis:

-

Calculate the fractional excretion of uric acid (FEUA) using the formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.

-

Compare the serum uric acid levels, urinary uric acid excretion, and FEUA between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to assess the inhibitory effect of this compound on xanthine oxidase activity.

Objective: To determine the IC50 value of this compound for xanthine oxidase.

Materials:

-

Xanthine oxidase from bovine milk.

-

Xanthine.

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).

-

This compound.

-

Allopurinol (positive control).

-

UV-Vis spectrophotometer.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in a weak alkaline solution (e.g., NaOH) and then dilute in phosphate buffer.

-

Prepare stock solutions of this compound and allopurinol in DMSO.

-

-

Enzyme Assay:

-

In a cuvette, mix phosphate buffer, xanthine solution, and different concentrations of this compound or vehicle.

-

Initiate the reaction by adding xanthine oxidase to the mixture.

-

Immediately measure the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) over time using the spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Signaling Pathways and Visualizations

The pathophysiology of gout involves complex signaling pathways related to purine (B94841) metabolism, uric acid transport, and the inflammatory response to urate crystals. The following diagrams, created using the DOT language for Graphviz, illustrate these key pathways.

Purine Metabolism and Uric Acid Production

This diagram illustrates the biochemical pathway leading to the production of uric acid from purines and the site of action of xanthine oxidase inhibitors.

Caption: Purine metabolism pathway to uric acid production.

Renal Uric Acid Reabsorption and the Role of URAT1

This diagram illustrates the mechanism of uric acid reabsorption in the renal proximal tubule and the inhibitory action of this compound on URAT1.

Caption: Renal uric acid transport and site of this compound action.

Inflammatory Signaling in Gout: The NLRP3 Inflammasome

This diagram illustrates the activation of the NLRP3 inflammasome by monosodium urate (MSU) crystals, a key process in the inflammatory cascade of gout.

Caption: NLRP3 inflammasome activation in gout.

NF-κB Signaling Pathway in Gouty Inflammation

This diagram outlines the activation of the NF-κB signaling pathway, which plays a crucial role in the transcription of pro-inflammatory genes during a gout attack.

Caption: NF-κB signaling pathway in gout.

Discussion and Future Directions

This compound presents a compelling profile as a hypouricemic agent, with evidence suggesting a potent uricosuric effect and a potential secondary uricostatic action. The significant reduction in serum uric acid levels observed in early studies highlights its therapeutic potential. However, to fully realize its clinical utility, further research is warranted.

Key areas for future investigation include:

-

Clarification of the Dual Mechanism: Rigorous studies are needed to definitively confirm and quantify the inhibitory effect of this compound on xanthine oxidase. Understanding the relative contributions of its uricosuric and uricostatic actions is crucial for optimal clinical application.

-

Comprehensive Clinical Trials: Well-designed, large-scale clinical trials are necessary to establish the long-term efficacy and safety profile of this compound. These trials should include comparisons with current standard-of-care treatments for gout and hyperuricemia, such as allopurinol and febuxostat.

-

Pharmacogenomics: Investigating the influence of genetic variations in urate transporters (e.g., URAT1, ABCG2) and drug-metabolizing enzymes on the response to this compound could pave the way for personalized treatment strategies.

-

Anti-inflammatory Effects: Given the inflammatory nature of gout, exploring any direct anti-inflammatory properties of this compound, independent of its urate-lowering effects, could reveal additional therapeutic benefits.

Conclusion

This compound holds considerable promise as a therapeutic agent for gout and hyperuricemia. Its potent uricosuric activity, coupled with a potential dual mechanism of action, makes it a valuable subject for continued research and development. This technical guide provides a foundational resource for scientists and clinicians working to advance our understanding and treatment of hyperuricemia-related diseases. The provided experimental protocols and pathway diagrams offer practical tools to facilitate further investigation into the pharmacological properties and clinical potential of this compound.

References

- 1. [Effect of this compound and benzbromarone on the uric acid level in the blood and urine and on the incidence of gout attacks] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of benzbromarone compared to allopurinol in lowering serum uric acid level in hyperuricemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Superiority of Low‐Dose Benzbromarone to Low‐Dose Febuxostat in a Prospective, Randomized Comparative Effectiveness Trial in Gout Patients With Renal Uric Acid Underexcretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Effect of benzbromarone in 100mg and 50mg doses on healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Superiority of low dose benzbromarone add-on to low dose febuxostat compared to febuxostat monotherapy in gout with combined-type hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Benziodarone: A Technical History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benziodarone, a benzofuran (B130515) derivative, has traversed a remarkable and multifaceted journey in the landscape of pharmacology. Initially developed in the mid-20th century as a vasodilator for the management of angina pectoris, its therapeutic applications later expanded to the treatment of gout due to its potent uricosuric properties. More recently, scientific investigation has unveiled its capacity to stabilize transthyretin, suggesting a potential role in mitigating the progression of amyloidosis. However, the promising therapeutic profile of this compound was ultimately overshadowed by concerns regarding its hepatotoxicity, leading to its withdrawal from several markets. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted pharmacological profile of this compound. It delves into its synthesis, mechanisms of action, and the clinical evidence that defined its use, while also exploring the safety concerns that led to its discontinuation. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the intricate history and complex pharmacology of this notable therapeutic agent.

Discovery and Initial Development

This compound was first synthesized in 1957 by chemists at the Labaz company, a pharmaceutical entity that would later be integrated into the Sanofi conglomerate.[1] The initial impetus for its development was the search for novel coronary vasodilators for the treatment of angina pectoris. Marketed under brand names such as Amplivix and Cardivix, this compound entered clinical use in the early 1960s.[2][3]

Chemical Synthesis

The synthesis of this compound, a (2-ethylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, involves a multi-step process. While the original patent (U.S. Patent 3,012,042) provides the foundational methodology, subsequent research on analogues has further elucidated the synthetic pathways for benzofuran derivatives. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound Analogues

The synthesis of this compound analogues, which provides insight into the probable synthesis of the parent compound, typically involves the following key steps[1][2]:

-

Preparation of 2-ethylbenzofuran (B194445): This intermediate is synthesized from appropriate salicylaldehydes, which are converted to corresponding ketones and then subjected to a Wolff-Kishner reduction.

-

Friedel-Crafts Acylation: The 2-ethylbenzofuran is then acylated with a substituted benzoyl chloride, such as 4-methoxybenzoyl chloride, in the presence of a Lewis acid catalyst.

-

Demethylation: The methoxy (B1213986) group is subsequently deprotected to yield a hydroxyl group.

-

Iodination: The final step involves the iodination of the phenolic ring to introduce the two iodine atoms, yielding the this compound analogue.

Pharmacological Profile and Mechanisms of Action

This compound is notable for its distinct and seemingly unrelated pharmacological activities: vasodilation, uricosuria, and transthyretin stabilization.

Vasodilator Effects

The initial therapeutic indication for this compound was angina pectoris, based on its ability to induce vasodilation.[2][3]

Mechanism of Action: Vasodilation

The precise molecular mechanism of this compound-induced vasodilation is not as extensively characterized as its other effects. However, studies on the structurally related compound amiodarone (B1667116) suggest that the vasodilatory effects of benzofuran derivatives may involve multiple pathways, including endothelium-dependent mechanisms.[4] These can include the release of nitric oxide (NO) and prostacyclin, as well as direct effects on vascular smooth muscle cells, potentially involving the modulation of ion channel activity.[5][6][7]

Experimental Protocol: In Vitro Vasodilation Assay

The vasodilatory properties of compounds like this compound can be assessed using isolated arterial rings in an organ bath system[8][9]:

-

Tissue Preparation: Segments of arteries (e.g., rat aorta or human subcutaneous arteries) are dissected and mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.

-

Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or U46619.

-

Drug Administration: Cumulative concentrations of this compound are added to the bath.

-

Measurement: Changes in isometric tension are recorded using a force transducer. A decrease in tension indicates vasodilation.

-

Data Analysis: Concentration-response curves are plotted to determine the potency (EC50) and efficacy of the compound.

Uricosuric Effects

Subsequent to its introduction as a vasodilator, this compound was observed to possess potent uricosuric properties, leading to its use in the treatment of gout.[10]

Mechanism of Action: Uricosuria

This compound enhances the renal excretion of uric acid by inhibiting its reabsorption in the proximal tubules of the kidneys.[11] This action is primarily mediated through the inhibition of the urate transporter 1 (URAT1), a key protein responsible for uric acid reabsorption.[12][13][14][15][16] By blocking URAT1, this compound increases the concentration of uric acid in the urine, thereby lowering serum uric acid levels.

Experimental Protocol: Measurement of Uric Acid Excretion

The uricosuric effect of this compound can be quantified in both preclinical models and human studies by measuring uric acid levels in serum and urine[17][18][19][20]:

-

Sample Collection: Baseline serum and 24-hour urine samples are collected.

-

Drug Administration: Subjects are administered a single or multiple doses of this compound.

-

Post-Dose Sampling: Serum and 24-hour urine samples are collected at specified time points following drug administration.

-

Uric Acid Measurement: Uric acid concentrations in serum and urine are determined using a uricase-based enzymatic assay or high-performance liquid chromatography (HPLC).

-

Calculation of Fractional Excretion of Uric Acid (FE-UA): FE-UA is calculated using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100. An increase in FE-UA indicates a uricosuric effect.

Transthyretin (TTR) Stabilization

More recent research has identified this compound as a potent stabilizer of the transthyretin (TTR) protein.[2][21] TTR is a tetrameric protein that can dissociate and misfold, leading to the formation of amyloid fibrils implicated in various forms of amyloidosis.

Mechanism of Action: TTR Stabilization

This compound binds to the thyroxine-binding sites of the TTR tetramer.[2][21] This binding stabilizes the native tetrameric structure, preventing its dissociation into monomers, which is the rate-limiting step in TTR amyloidogenesis. X-ray crystallography studies of this compound analogues bound to TTR have revealed that the benzofuran ring occupies the inner part of the binding pocket, while the diiodophenyl group is located at the entrance.[1][2]

Experimental Protocol: Transthyretin Binding and Aggregation Assays

The ability of this compound to bind and stabilize TTR can be evaluated using several in vitro assays[1][2][21]:

-

Competitive Binding Assay: This assay measures the ability of this compound to displace a fluorescent probe from the TTR thyroxine-binding sites. A decrease in fluorescence intensity indicates competitive binding.

-

Thioflavin T (ThT) Fluorescence Assay: This assay monitors the formation of amyloid fibrils. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The assay is typically initiated by inducing TTR aggregation (e.g., by lowering the pH). The inhibitory effect of this compound on aggregation is measured by a reduction in ThT fluorescence over time.

-

X-ray Crystallography: Co-crystallization of this compound with TTR allows for the detailed structural characterization of the binding interaction at the atomic level.[1][2][22]

Clinical Efficacy

Angina Pectoris

Early clinical trials in the 1960s evaluated the efficacy of this compound in patients with angina pectoris.[3][23][24][25][26] These studies, though often small by modern standards, generally reported a reduction in the frequency of angina attacks and an improvement in exercise tolerance.

| Clinical Trial Data for this compound in Angina Pectoris | |

| Study | Key Findings |

| Davies et al. (1963)[24] | In a double-blind trial, this compound was found to be more effective than a placebo in reducing the frequency of anginal attacks. |

| Dewar & Newell (1964)[3] | A clinical trial of oral and intravenous this compound (Cardivix) demonstrated a therapeutic benefit in patients with angina. |

| Dailheu-Geoffroy & Nataf (1962)[23] | A comparative study with pentaerythritol (B129877) tetranitrate showed a positive anti-anginal effect of this compound. |

Gout and Hyperuricemia

The uricosuric effects of this compound translated into its effective use for the management of gout. Clinical studies demonstrated its ability to significantly lower serum uric acid levels.[10][27]

| Clinical Trial Data for this compound in Gout | |

| Study | Key Quantitative Outcomes |

| Lindusková & Vykydal (1990)[10] | Administration of Amplivex (2 tablets/day) resulted in a maximal drop in serum uric acid within the first three days, with levels declining by as much as 80% from baseline. For long-term treatment, 1 tablet per day was often sufficient. |

| Brzozowska-Jurkowska (1980)[27] | A comparative study with benzbromarone (B1666195) showed that this compound was effective in reducing serum and urine uric acid levels and decreasing the incidence of gout attacks. |

Safety Profile and Market Withdrawal

Despite its therapeutic benefits, the clinical use of this compound was curtailed by concerns over its safety profile, most notably its association with hepatotoxicity. Case reports of jaundice and severe liver injury began to emerge, raising significant safety alarms.[28][29] The structural similarity of this compound to other hepatotoxic benzofuran derivatives, such as benzarone (B1666192), likely contributed to this adverse effect.[30][31] The mechanism of hepatotoxicity is thought to be related to mitochondrial toxicity.[31] These safety concerns ultimately led to the withdrawal of this compound from the market in several countries.

| Adverse Effect Profile of this compound | |

| Adverse Effect | Description |

| Hepatotoxicity | The most significant adverse effect, presenting as jaundice and elevated liver enzymes. In severe cases, it could lead to fulminant hepatitis.[28][29][30] |

| Thyroid Function | Due to its iodine content, this compound was investigated for its effects on thyroid function, a known concern with iodinated benzofuran derivatives like amiodarone. |

Conclusion

The history of this compound is a compelling case study in drug development, illustrating the journey of a compound from its intended therapeutic target to the discovery of new applications and, ultimately, its withdrawal due to safety concerns. Initially a promising treatment for angina and later a valuable agent for gout, its potential was ultimately limited by its hepatotoxic side effects. However, the recent rediscovery of this compound as a potent transthyretin stabilizer highlights the enduring potential for repositioning older drugs and the importance of continued investigation into the pharmacology of established chemical scaffolds. For researchers and drug development professionals, the story of this compound serves as a reminder of the complex interplay between efficacy, safety, and the evolving understanding of molecular pharmacology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of this compound Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CLINICAL TRIAL OF this compound (CARDIVIX), ORALLY AND INTRAVENOUSLY, IN ANGINA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amiodarone causes endothelium-dependent vasodilation in human hand veins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reprocell.com [reprocell.com]

- 9. reprocell.com [reprocell.com]

- 10. [The importance of this compound in the treatment of gout and hyperuricemic syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Benzbromarone in the treatment of hyperuricemias] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzbromarone Inhibits Renal URAT1 and Attenuates Renal Damage in Streptozotocin-Induced Diabetic Rats, Independent of Its Uricosuric Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hyperuricemia Workup: Laboratory Studies, Imaging Studies, Procedures [emedicine.medscape.com]

- 18. researchgate.net [researchgate.net]

- 19. wwwn.cdc.gov [wwwn.cdc.gov]

- 20. 3hbiomedical.com [3hbiomedical.com]

- 21. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 22. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites | PLOS One [journals.plos.org]

- 23. [Anti-angina effect of this compound. Clinical study comparing it with pentaerythritol tetranitrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Double-blind trial of this compound in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Double-bling Trial of this compound in Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Clinical Evaluation of Anti-Anginal Drugs with Particular Reference to this compound, a New Coronary Vasodilator - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [Effect of this compound and benzbromarone on the uric acid level in the blood and urine and on the incidence of gout attacks] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Jaundice and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Severe hepatotoxicity related to benzarone: a report of three cases with two fatalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benziodarone Derivatives and Analogues: From Synthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benziodarone and its derivatives, a versatile class of benzofuran (B130515) compounds that have demonstrated therapeutic potential across multiple domains, including the treatment of transthyretin amyloidosis, hyperuricemia, and cardiovascular diseases. This document details their synthesis, structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols, with a focus on quantitative data to facilitate comparative analysis.

Introduction to this compound and its Analogues

This compound, chemically (2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone, is a multifaceted molecule originally investigated for its cardiovascular properties.[1] Subsequent research has revealed its potent uricosuric effects, leading to its use in the management of gout.[2][3] More recently, this compound and its analogues have emerged as promising kinetic stabilizers of transthyretin (TTR), offering a therapeutic strategy for TTR amyloidosis.[4][5] This guide will explore the chemical and pharmacological diversity of this compound class, providing researchers with a foundational understanding for future drug discovery and development efforts.

Therapeutic Applications and Mechanisms of Action

Transthyretin (TTR) Stabilization for Amyloidosis

Transthyretin amyloidosis is a progressive and often fatal disease caused by the destabilization and aggregation of the TTR protein into amyloid fibrils.[6] A key therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers.[6][4] this compound and its derivatives have been identified as potent TTR stabilizers.[6][5]

Mechanism of Action: this compound analogues bind to the thyroxine-binding sites of TTR.[6] This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers and thereby inhibiting the amyloid cascade.[6][5] X-ray crystallography studies have revealed that the benzofuran ring of these compounds is located within the inner binding site of TTR, while the substituted phenyl group is positioned at the entrance.[6] The binding is further strengthened by hydrogen bonds and halogen bonds between the compound and amino acid residues in the binding pocket.[6][4]

Uricosuric Effects for Gout and Hyperuricemia

Hyperuricemia, an excess of uric acid in the blood, is a primary contributor to gout, a painful inflammatory arthritis.[2] this compound and its analogue benzbromarone (B1666195) are potent uricosuric agents that lower serum uric acid levels by promoting its renal excretion.[2][7]

Mechanism of Action: The primary mechanism of uricosuric action for this compound and its analogues is the inhibition of the urate transporter 1 (URAT1), a protein located in the apical membrane of renal proximal tubule cells.[7][8] URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[7] By blocking URAT1, these compounds increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[7][8] Some analogues may also inhibit other transporters involved in urate handling, such as organic anion transporter 4 (OAT4).[7]

Cardiovascular Effects

This compound and related benzofuran derivatives, such as amiodarone, exhibit a range of cardiovascular effects, including anti-anginal and antiarrhythmic properties. These effects are attributed to their ability to modulate various cardiac ion channels and receptors.[9]

Mechanism of Action: The cardiovascular effects of benzofuran derivatives are often multifactorial. Amiodarone, a well-studied analogue, is known to block potassium, sodium, and calcium channels, as well as antagonize adrenergic receptors.[9] This multi-channel blocking action leads to a prolongation of the cardiac action potential and refractory period, contributing to its antiarrhythmic effects.[9] The anti-anginal effects are likely due to coronary vasodilation and a reduction in myocardial oxygen consumption.[9] While the specific signaling pathways for this compound are less elucidated, they are presumed to share some of these mechanisms.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the construction of the core benzofuran scaffold followed by acylation. A general synthetic route is outlined below.[6]

Quantitative Data and Structure-Activity Relationships

TTR Stabilization Activity

The inhibitory activity of this compound analogues against TTR aggregation is a key measure of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is determined using assays such as the Thioflavin-T fluorescence assay.[6]

| Compound | Substitution on Benzofuran Ring | TTR Aggregation IC50 (µM) | Reference |

| This compound | - | ~5 | [6] |

| Analogue 4 | 4-I | ~5 | [6] |

| Analogue 5 | 4-Br | ~5 | [6] |

| Analogue 6 | 4-Cl | ~5 | [6] |

| Analogue 8 | 4-CH3 | ~5 | [6] |

Structure-Activity Relationship (SAR) for TTR Stabilization:

-

Halogenation at the 4-position of the benzofuran ring (I, Br, Cl) generally maintains or enhances binding potency to TTR.[6][4]

-

A methyl group at the 4-position is also well-tolerated.[6]

-

The di-iodo substitution on the 4-hydroxyphenyl ring is crucial for potent activity.[6]

-

The ethyl group at the 2-position of the benzofuran ring contributes to binding.[6]

Uricosuric Activity

The inhibitory potency of this compound analogues against the URAT1 transporter is a direct measure of their uricosuric potential.

| Compound | URAT1 IC50 (µM) | Reference |

| Benzbromarone | 0.3 - 0.53 | [10][11] |

| 6-Hydroxybenzbromarone | Potent inhibitor | [12] |

| JNS4 (Benzbromarone analogue) | 0.80 | [11] |

Structure-Activity Relationship (SAR) for Uricosuric Activity:

-

Halogenation (Br, Cl) on the phenyl ring is important for potent URAT1 inhibition.

-

The benzofuran core serves as a key scaffold.

-

Modifications to the benzofuran ring can be explored to improve the safety profile, particularly concerning hepatotoxicity.[2]

Pharmacokinetic Properties

The in vivo performance of this compound analogues is critical for their therapeutic development. The following table summarizes key pharmacokinetic parameters for selected TTR-stabilizing analogues in rats.[6]

| Compound | Bioavailability (%) |

| Analogue 5 (4-Br) | Comparable to Tafamidis |

| Analogue 6 (4-Cl) | Comparable to Tafamidis |

| Analogue 8 (4-CH3) | Comparable to Tafamidis |

Experimental Protocols

Thioflavin-T (ThT) Fluorescence Assay for TTR Aggregation

This assay is used to monitor the aggregation of TTR in vitro and to assess the inhibitory activity of test compounds.

Protocol:

-

Recombinant V30M-TTR is incubated under acidic conditions (e.g., pH 4.7) to induce aggregation.[6]

-

The reaction is carried out in the absence or presence of various concentrations of the this compound analogues.[6]

-

At specific time points, aliquots of the reaction mixture are added to a solution of Thioflavin-T.[6]

-

The fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates TTR aggregation.[6]

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[6]

In Vitro URAT1 Inhibition Assay

This cell-based assay quantifies the ability of compounds to inhibit URAT1-mediated uric acid uptake.

Protocol:

-

HEK293 cells are engineered to stably express the human URAT1 transporter.[12]

-

The cells are seeded in multi-well plates and grown to confluence.[12]

-

On the day of the assay, the cells are washed with a transport buffer.[12]

-

The cells are pre-incubated with various concentrations of the this compound analogue or a vehicle control.[6][12]

-

The uptake reaction is initiated by adding a solution containing radiolabeled uric acid (e.g., [14C]-uric acid).[6][12]

-

After a defined incubation period, the uptake is terminated by washing with an ice-cold buffer.[12]

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[12]

-

The IC50 value is determined by plotting the percentage of inhibition of uric acid uptake against the compound concentration.[12]

Langendorff Isolated Heart Perfusion

This ex vivo model is used to assess the direct effects of compounds on cardiac function, independent of systemic influences.

Protocol:

-

A heart is excised from a laboratory animal (e.g., rat, rabbit) and mounted on a Langendorff apparatus.[13]

-

The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).[13]

-

This maintains the viability and contractile function of the heart.[13]

-

Parameters such as heart rate, contractile force, and coronary flow are continuously monitored.

-

After a stabilization period, the this compound analogue is introduced into the perfusate at various concentrations.

-

Changes in cardiac parameters are recorded to evaluate the compound's effects on heart function.

Conclusion

This compound and its derivatives represent a promising class of compounds with a rich and diverse pharmacological profile. Their demonstrated efficacy as TTR stabilizers and uricosuric agents, coupled with their known cardiovascular effects, underscores their potential for addressing significant unmet medical needs. The structure-activity relationships and quantitative data presented in this guide provide a solid foundation for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols offer a practical resource for researchers aiming to further explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the safety profile of these compounds and further elucidating the molecular mechanisms underlying their diverse biological activities.

References

- 1. [Anti-angina effect of this compound. Clinical study comparing it with pentaerythritol tetranitrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel benzbromarone derivatives designed to avoid metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of drug inhibition of URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Benziodarone and its Impact on Thyroid Hormone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benziodarone, a benzofuran (B130515) derivative structurally similar to the antiarrhythmic drug amiodarone (B1667116), exerts significant effects on thyroid hormone metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its influence on the peripheral conversion of thyroid hormones. Drawing from available clinical data, this document summarizes the quantitative effects of this compound on circulating levels of thyroxine (T4), triiodothyronine (T3), reverse T3 (rT3), and thyroid-stimulating hormone (TSH). While direct quantitative data on the inhibition of specific deiodinase enzymes by this compound is limited, this guide discusses the well-established inhibitory effects of the structurally analogous amiodarone to provide a likely mechanistic framework. Detailed experimental protocols for the analysis of thyroid hormones and a proposed workflow for investigating this compound's effects are provided. Visual representations of the key metabolic pathways and experimental designs are included to facilitate a deeper understanding of the subject matter.

Introduction

This compound is a compound of interest due to its structural resemblance to amiodarone, a potent antiarrhythmic agent known for its complex effects on thyroid function.[1][2] Understanding the interaction of this compound with the thyroid hormone metabolic pathway is crucial for evaluating its pharmacological profile and potential side effects. The primary mechanism by which this compound is thought to interfere with thyroid hormone homeostasis is through the inhibition of iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones.[3] This guide will delve into the specifics of this interaction, presenting the available quantitative data and outlining the experimental approaches used to study these effects.

Mechanism of Action: Inhibition of Thyroid Hormone Conversion

The metabolism of thyroid hormones is a tightly regulated process, primarily controlled by a family of selenoenzymes called iodothyronine deiodinases (DIOs). There are three main types of deiodinases:

-

Type 1 Deiodinase (DIO1): Found predominantly in the liver, kidneys, and thyroid gland, DIO1 is responsible for both the conversion of T4 to the biologically active T3 (outer ring deiodination) and the clearance of rT3 (inner ring deiodination).

-

Type 2 Deiodinase (DIO2): Located in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, DIO2 is the primary enzyme for local T3 production from T4.

-

Type 3 Deiodinase (DIO3): This enzyme is the main inactivator of thyroid hormones, converting T4 to the inactive rT3 and T3 to T2.

This compound, much like its analogue amiodarone, is proposed to inhibit the activity of these deiodinases, particularly the 5'-deiodinases (DIO1 and DIO2) that convert T4 to T3.[1][3] This inhibition leads to a shift in the peripheral metabolism of T4, favoring the pathway that produces rT3. The consequence of this altered metabolism is a decrease in circulating T3 levels and a concurrent increase in rT3 levels.

Signaling Pathway of this compound's Effect on Thyroid Hormone Metabolism

The following diagram illustrates the proposed mechanism by which this compound interferes with thyroid hormone metabolism.

Quantitative Data on this compound's Effects

A clinical study involving nine normal volunteers provides the most direct quantitative data on the effects of this compound on thyroid hormone levels.[1] Participants received 100 mg of this compound three times daily for 14 days. The following table summarizes the observed changes in serum hormone concentrations.

| Parameter | Baseline (Day 0) | Day 3 | Day 7 | Day 14 | Reference |

| Serum T4 | Relatively constant throughout the study | - | - | - | [1] |

| Serum T3 (nmol/L) | 2.15 ± 0.12 | 1.45 ± 0.07 | Significant decrease | Significant decrease | [1] |

| Serum rT3 (nmol/L) | 0.71 ± 0.16 | - | 2.61 ± 0.19 | Significant increase | [1] |

| Basal TSH (TSH0) | Pre-treatment value | Significant decrease | - | Significantly higher than pre-treatment | [1] |

| TSH after TRH (TSH30) | Pre-treatment value | Significant decrease | - | - | [1] |

Data are presented as mean ± SEM where available.

Experimental Protocols

While the specific, detailed experimental protocols for the key clinical study on this compound are not fully available in the public domain, this section provides a likely methodology for the hormone assays based on standard practices of the era, along with a general protocol for in vitro deiodinase inhibition assays that could be adapted to study this compound.

Protocol for Serum Thyroid Hormone and TSH Measurement (Probable Method)

The measurement of serum T4, T3, rT3, and TSH in the pivotal human study was likely performed using radioimmunoassay (RIA), a common and sensitive method at the time.

Objective: To quantify the concentrations of T4, T3, rT3, and TSH in human serum samples.

Materials:

-

¹²⁵I-labeled T4, T3, rT3, and TSH (as tracers)

-

Specific polyclonal antibodies against T4, T3, rT3, and TSH

-

Calibrators (standards) of known hormone concentrations

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Separating agent (e.g., second antibody, charcoal, or polyethylene (B3416737) glycol) to separate antibody-bound from free hormone

-

Gamma counter

-

Patient serum samples

Procedure (General RIA Principle):

-

Assay Setup: A fixed amount of ¹²⁵I-labeled hormone (tracer) and a specific antibody are incubated with either a known amount of unlabeled hormone (calibrator) or the patient serum sample.

-

Competitive Binding: The unlabeled hormone in the sample or calibrator competes with the radiolabeled tracer for a limited number of antibody binding sites.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The antibody-bound hormone is separated from the free (unbound) hormone using a precipitating agent.

-

Counting: The radioactivity of the bound fraction is measured using a gamma counter.

-

Standard Curve: A standard curve is generated by plotting the percentage of tracer bound against the concentration of the unlabeled hormone in the calibrators.

-

Quantification: The concentration of the hormone in the patient samples is determined by interpolating their bound tracer percentage on the standard curve.

Protocol for In Vitro Deiodinase Inhibition Assay